An In-Depth Technical Guide to 3-(p-Tolyl)azetidine Hydrochloride for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 3-(p-Tolyl)azetidine Hydrochloride for Researchers and Drug Development Professionals
Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become a cornerstone in contemporary drug discovery.[1][2][3] Their unique combination of properties, including a high degree of sp3 character, inherent ring strain, and conformational rigidity, offers medicinal chemists a powerful tool to enhance the physicochemical and pharmacokinetic profiles of drug candidates.[1][3] The strained four-membered ring, while more stable than its aziridine counterpart, provides a unique reactivity profile that can be exploited for further functionalization.[3] This guide focuses on a specific, yet broadly applicable, member of this class: 3-(p-Tolyl)azetidine hydrochloride. This compound serves as a valuable building block for creating novel chemical entities with potential applications across various therapeutic areas.
While a specific CAS (Chemical Abstracts Service) number for 3-(p-Tolyl)azetidine hydrochloride is not readily found in common chemical databases, its synthesis and properties can be inferred from the extensive literature on related 3-arylazetidines. For reference, the CAS number for the parent compound, azetidine hydrochloride, is 36520-39-5.[4][5][6][7]
Physicochemical Properties and Structural Attributes
The incorporation of a p-tolyl group at the 3-position of the azetidine ring introduces specific steric and electronic features that can significantly influence molecular interactions and metabolic stability.
| Property | Predicted Value/Characteristic | Significance in Drug Design |
| Molecular Formula | C10H14ClN | Provides the basis for molecular weight and elemental analysis. |
| Molecular Weight | 183.68 g/mol | Influences diffusion rates and membrane permeability. |
| LogP (Predicted) | ~2.0-2.5 | Indicates moderate lipophilicity, often favorable for oral absorption. |
| pKa (Predicted) | ~9-10 | The azetidine nitrogen is basic and will be protonated at physiological pH, enhancing aqueous solubility. |
| Hydrogen Bond Donors | 1 (Ammonium ion) | Can participate in key interactions with biological targets. |
| Hydrogen Bond Acceptors | 0 | The protonated nitrogen reduces its hydrogen bond accepting capacity. |
| Rotatable Bonds | 1 | The rigid azetidine core limits conformational flexibility, which can be advantageous for target binding. |
Synthesis and Purification: A Practical Workflow
The synthesis of 3-(p-tolyl)azetidine typically involves a multi-step sequence, starting from commercially available precursors. The following is a generalized, yet robust, protocol based on established methodologies for the synthesis of 3-arylazetidines.
Experimental Protocol: Synthesis of 3-(p-Tolyl)azetidine
Step 1: Grignard Reaction with 1-Boc-3-azetidinone
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Reagents and Materials: 1-Boc-3-azetidinone, 4-bromotoluene, magnesium turnings, anhydrous tetrahydrofuran (THF), iodine crystal.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), activate magnesium turnings with a small crystal of iodine.
-
Prepare the Grignard reagent by the dropwise addition of a solution of 4-bromotoluene in anhydrous THF to the activated magnesium.
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Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.
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Slowly add a solution of 1-Boc-3-azetidinone in anhydrous THF to the Grignard reagent.
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Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-Boc-3-hydroxy-3-(p-tolyl)azetidine.
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Step 2: Reductive Deoxygenation
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Reagents and Materials: Crude 1-Boc-3-hydroxy-3-(p-tolyl)azetidine, triethylsilane, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve the crude product from Step 1 in DCM.
-
Add triethylsilane to the solution.
-
Cool the mixture to 0 °C and slowly add TFA.
-
Stir the reaction at room temperature until the deoxygenation is complete (monitored by TLC).
-
Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude 1-Boc-3-(p-tolyl)azetidine.
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Step 3: Boc Deprotection and Salt Formation
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Reagents and Materials: Crude 1-Boc-3-(p-tolyl)azetidine, hydrochloric acid (4M in 1,4-dioxane), diethyl ether.
-
Procedure:
-
Dissolve the crude 1-Boc-3-(p-tolyl)azetidine in a minimal amount of diethyl ether.
-
Add a solution of 4M HCl in 1,4-dioxane dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 3-(p-tolyl)azetidine hydrochloride.
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Purification and Characterization
The final product should be purified by recrystallization, typically from an ethanol/ether mixture. Characterization is crucial to confirm the structure and purity.
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¹H NMR (Nuclear Magnetic Resonance): Will show characteristic peaks for the tolyl group (aromatic protons and methyl singlet) and the azetidine ring protons.
-
¹³C NMR: Will confirm the number of unique carbon environments.
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Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the free base.
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Infrared (IR) Spectroscopy: Will display characteristic N-H stretching frequencies for the secondary ammonium salt.
Applications in Drug Discovery and Medicinal Chemistry
The 3-aryl azetidine motif is a privileged scaffold in medicinal chemistry due to its ability to orient the aryl substituent in a defined vector, which is crucial for interactions with biological targets.[8]
1. Central Nervous System (CNS) Agents:
Azetidine derivatives have shown significant promise as modulators of neurotransmitter transporters.[8] For instance, analogs have been explored as inhibitors of the gamma-aminobutyric acid (GABA) transporter 1 (GAT-1), suggesting potential applications in the treatment of neurological disorders like epilepsy and anxiety.[8] The rigid azetidine core helps to position the aryl group for optimal binding within the transporter.
2. Bioisosteric Replacement:
Azetidines are increasingly used as bioisosteres for other cyclic and acyclic moieties.[8][9] Replacing a gem-dimethyl group or a larger ring system like piperidine with an azetidine can lead to improved physicochemical properties such as increased solubility and metabolic stability, and reduced lipophilicity, without compromising biological activity.[9][10]
3. Antimicrobial Agents:
While the most famous azetidine-containing antimicrobials are the β-lactam antibiotics, non-β-lactam azetidines are also being investigated for their antibacterial and antifungal properties.[8][11] The p-tolyl group can be varied to modulate the antimicrobial spectrum and potency.
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount when handling 3-(p-tolyl)azetidine hydrochloride and its precursors. The following guidelines are based on safety data sheets for azetidine and related compounds.[12][13][14][15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[15]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][14]
-
Handling: Avoid contact with skin and eyes.[15] In case of contact, rinse immediately and thoroughly with water.[12] Avoid creating dust.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12][13]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
3-(p-Tolyl)azetidine hydrochloride represents a valuable and versatile building block for the synthesis of novel chemical entities with significant potential in drug discovery. Its unique structural and physicochemical properties make it an attractive scaffold for developing therapeutics targeting a wide range of diseases. A thorough understanding of its synthesis, properties, and applications, coupled with stringent safety practices, will enable researchers to fully exploit the potential of this important chemical motif.
References
- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. (2025, March 19).
- Azetidine - Safety Data Sheet - ChemicalBook.
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- Azetidine-3-carboxylic acid-SDS-MedChemExpress. (2025, October 22).
- Azetidine hydrochloride - Apollo Scientific. (2023, July 5).
- Azetidine - Apollo Scientific.
- Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry - Benchchem. (2025, December).
- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2).
- Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham.
- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5).
- Azetidine-3-carboxylic acid p-tolylamide | 1515847-14-9 - ChemicalBook.
- Azetidine synthesis - Organic Chemistry Portal.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC. (2021, September 30).
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5).
- Exploration of Oxetanes and Azetidines in Structure-based Drug Design.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24).
- CAS 36520-39-5: azetidine hydrochloride | CymitQuimica.
- Azetidines - Fisher Scientific.
- CAS No : 36520-39-5| Chemical Name : Azetidine Hydrochloride | Pharmaffiliates.
- Synthonix, Inc > Building Blocks > 36520-39-5 | Azetidine hydrochloride.
- Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex. (2025, April 10).
- 3-fluoro-3-(4-methylphenyl)azetidine hydrochloride | 2460750-03-0.
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. (2011, October 25).
- Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. (2026, March 2).
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30).
- 3-(m-tolyl)azetidine hydrochloride (C10H13N) - PubChemLite.
- Azetidine hydrochloride - Chem-Impex.
- Azetidine Hydrochloride | 36520-39-5 | TCI EUROPE N.V.
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